4-morpholin-2-ylbenzene-1,2-diol
Description
Properties
CAS No. |
54826-84-5 |
|---|---|
Molecular Formula |
C10H13NO3 |
Molecular Weight |
195.21 g/mol |
IUPAC Name |
4-morpholin-2-ylbenzene-1,2-diol |
InChI |
InChI=1S/C10H13NO3/c12-8-2-1-7(5-9(8)13)10-6-11-3-4-14-10/h1-2,5,10-13H,3-4,6H2 |
InChI Key |
GYJRRQRGZZEHEB-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1)C2=CC(=C(C=C2)O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 4 Morpholin 2 Ylbenzene 1,2 Diol and Its Derivatives
Strategies for the Preparation of the 4-Morpholin-2-ylbenzene-1,2-diol Core Structure
The synthesis of the this compound core is not trivial, primarily due to the C-2 substitution on the morpholine (B109124) ring, which is less common than N-alkylation (C-4 substitution). Plausible strategies involve either building the morpholine ring onto a pre-existing catechol derivative or forming the catechol on a precursor already containing the morpholine ring.
A logical and effective strategy involves the use of a protected catechol precursor, which is then elaborated to form the morpholine ring. The catechol hydroxyls must be protected to prevent unwanted side reactions during the synthesis. Common protecting groups for catechols include benzyl (B1604629) ethers, isopropylidene acetals, or silyl (B83357) ethers, which can be removed in the final steps.
A highly feasible pathway is analogous to the synthesis of 2-aryl-2-morpholinols. sioc-journal.cn This approach begins with a protected 3,4-dihydroxyacetophenone, which is first brominated to yield an α-bromoarylketone intermediate. This intermediate can then undergo a cyclization reaction with an amino alcohol, such as N-benzylethanolamine, to form the N-substituted morpholine ring. Subsequent debenzylation and reduction of the ketone would yield the target scaffold.
A proposed synthetic sequence is outlined below:
Table 1: Proposed Synthesis via Benzenediol Intermediate
| Step | Precursor | Reagents and Conditions | Intermediate/Product | Reaction Type |
|---|---|---|---|---|
| 1 | 3,4-Dihydroxyacetophenone | Benzyl chloride (BnCl), K₂CO₃ | 3,4-Dibenzyloxyacetophenone | Williamson Ether Synthesis (Protection) |
| 2 | 3,4-Dibenzyloxyacetophenone | Br₂, Acetic Acid | 2-Bromo-1-(3,4-dibenzyloxyphenyl)ethanone | α-Bromination |
| 3 | 2-Bromo-1-(3,4-dibenzyloxyphenyl)ethanone | Ethanolamine (B43304) | 2-(3,4-Dibenzyloxyphenyl)morpholin-2-ol | Nucleophilic Substitution & Cyclization |
| 4 | 2-(3,4-Dibenzyloxyphenyl)morpholin-2-ol | Triethylsilane (Et₃SiH), Trifluoroacetic Acid (TFA) | 2-(3,4-Dibenzyloxyphenyl)morpholine | Ionic Hydrogenation / Reduction |
Alternative methods focus on forming the morpholine ring through different cyclization strategies, often employing modern catalytic systems. These pathways can offer improved efficiency, stereocontrol, and functional group tolerance.
One such approach involves the intramolecular hydroalkoxylation of a nitrogen-tethered alkene, mediated by a catalyst like boron trifluoride etherate. organic-chemistry.org Another powerful method is the one-pot synthesis from aziridines and halogenated alcohols, which proceeds via an SN2-type ring opening followed by cyclization. beilstein-journals.org More recently, photocatalytic methods have been developed for the diastereoselective annulation of imines to form complex morpholines, offering a route to diverse substitution patterns. acs.org
A significant challenge for these methods remains the synthesis of the requisite starting materials that already contain the catechol moiety, which would likely need to be protected throughout the reaction sequence.
Table 2: Alternative Pathways for Morpholine Ring Formation
| Method | Key Precursors | Catalyst/Reagents | Key Features |
|---|---|---|---|
| Intramolecular Hydroalkoxylation | N-tethered allylic alcohol with catechol moiety | Boron trifluoride etherate (BF₃·OEt₂) | Forms ring via cyclization of an unsaturated alcohol. organic-chemistry.org |
| Aziridine Ring Opening | Protected catechol-substituted aziridine, 2-bromoethanol | Ammonium persulfate | Metal-free, one-pot strategy. beilstein-journals.org |
| Photocatalytic Annulation | Imine from a catechol-aldehyde & an amino alcohol | Photocatalyst, Lewis acid, Brønsted acid | High diastereoselectivity, access to complex substitutions. acs.org |
Derivatization Strategies for Analogues of this compound
With the core scaffold in hand, derivatization can be pursued at three primary locations: the benzene-1,2-diol substructure, the morpholine ring system, and through linking to other molecules.
The catechol moiety is a versatile functional group for chemical modification. wikipedia.orgchemcess.com Its two adjacent hydroxyl groups can be selectively or fully derivatized to modulate the compound's physicochemical properties.
Key modifications include:
O-Alkylation and O-Acylation: Reaction with alkyl halides or acyl chlorides under basic conditions yields the corresponding mono- or di-ethers and esters. This can alter solubility, lipophilicity, and metabolic stability.
Cyclic Acetal/Ketal Formation: Reaction with aldehydes or ketones (e.g., acetone) or reagents like phosgene (B1210022) can form cyclic derivatives, which can serve as protecting groups or modulate activity. wikipedia.org
Oxidation to Quinone: The catechol can be oxidized to the highly reactive 1,2-benzoquinone (B1198763) using mild oxidants like silver oxide or sodium periodate (B1199274) (NaIO₄). chemcess.comnih.gov This quinone is an electrophile that can react with various nucleophiles. nih.gov
Electrophilic Aromatic Substitution: Introduction of substituents like nitro (-NO₂) or halogen (-Br, -Cl) groups onto the aromatic ring is possible, though typically performed on an earlier-stage precursor to control regioselectivity.
Table 3: Derivatization of the Benzene-1,2-diol Moiety
| Reaction Type | Reagents | Product Feature |
|---|---|---|
| Mono/Dietherification | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃) | Modulates H-bonding and lipophilicity. |
| Mono/Diesterification | Acyl chloride (e.g., Acetyl chloride), Base (e.g., Pyridine) | Creates prodrugs, alters solubility. |
| Cyclic Carbonate Formation | Phosgene (COCl₂) or a phosgene equivalent | Rigidifies the catechol unit, acts as a protecting group. wikipedia.org |
The morpholine ring offers two sites for modification: the secondary amine at the N-4 position and the carbon atoms of the ring.
N-Substitution: The secondary amine is a nucleophilic center ideal for a wide range of transformations.
N-Alkylation: Reaction with alkyl halides.
N-Acylation/Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides to form amides and sulfonamides.
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., NaBH(OAc)₃).
N-Arylation: Palladium- or copper-catalyzed cross-coupling with aryl halides.
C-Substitution: Introducing substituents at other positions (C-3, C-5, C-6) requires more complex syntheses, often starting from substituted amino alcohols to build the ring. e3s-conferences.org For instance, using a substituted ethanolamine in the initial cyclization can install groups at the C-5/C-6 positions. Asymmetric synthesis methods can yield enantiomerically pure morpholines with substituents at the C-3 position. organic-chemistry.org
Table 4: Derivatization of the Morpholine Ring
| Position | Reaction Type | Reagents | Resulting Functional Group |
|---|---|---|---|
| N-4 | N-Acylation | Acyl chloride, Base | Amide |
| N-4 | N-Alkylation | Alkyl halide, Base | Tertiary Amine |
| N-4 | N-Arylation | Aryl halide, Pd or Cu catalyst | N-Aryl Morpholine |
| N-4 | Thiourea Formation | Isothiocyanate (e.g., 1-Naphthylisothiocyanate) | Thiourea derivative. rsc.org |
The this compound scaffold can be conjugated to other pharmacophores, polymers, or surfaces to create hybrid molecules with novel properties. The catechol and morpholine moieties provide versatile handles for such linkages.
Linkage via Morpholine Nitrogen: The N-4 position is the most straightforward point of attachment. Amide or sulfonamide bond formation can link the scaffold to peptides, other heterocycles, or reporter tags.
Linkage via Catechol Hydroxyls: The hydroxyl groups can form ether or ester bonds, linking the molecule to polymers or other bioactive compounds. This strategy has been used to create catechol-functionalized hydrogels for medical applications. mdpi.com
Linkage via Oxidative Coupling: The catechol can be oxidized to its quinone form, which then readily reacts with nucleophiles such as amines (-NH₂) and thiols (-SH) present on proteins or other molecules. nih.govnih.gov This forms robust, covalent cross-links and is the principle behind the powerful adhesion of mussel-inspired biomaterials. nih.govresearchgate.net This strategy allows for grafting the scaffold onto biological surfaces or biopolymers.
Table 5: Strategies for Linking to Other Scaffolds
| Linkage Point | Chemistry | Linker Type | Application Example |
|---|---|---|---|
| Morpholine N-H | Amide Coupling | Amide Bond | Conjugation to an amino acid or peptide. |
| Catechol O-H | Etherification | Ether Bond | Attachment to a polymer backbone. mdpi.com |
| Catechol Ring (C-5/C-6) | Suzuki Coupling | C-C Bond | Coupling to an aryl boronic acid-containing scaffold. |
Optimization of Reaction Conditions and Synthetic Yields
Comprehensive research into the optimization of reaction conditions and synthetic yields for the specific chemical compound this compound and its derivatives has not yielded specific published methodologies. Scientific literature accessible through extensive database searches does not currently contain detailed experimental data, such as reaction parameters, catalysts, solvents, or yield percentages, for the synthesis of this particular molecule.
While general principles of organic synthesis can provide theoretical pathways for the formation of this compound, a lack of specific studies means that no data is available to construct a detailed account of optimized reaction conditions. The synthesis would likely involve the reaction of a catechol or a protected catechol derivative with a suitable morpholine-containing synthon. The optimization of such a reaction would typically involve a systematic variation of several key parameters to maximize the yield and purity of the final product.
Factors that would be critical to optimize include:
Reactant Stoichiometry: The molar ratio of the catechol precursor to the morpholine reactant would need to be carefully adjusted to ensure complete conversion of the limiting reagent and to minimize the formation of side products.
Catalyst Selection: Depending on the specific synthetic route, a variety of catalysts could be employed. For instance, in a nucleophilic substitution reaction, a base catalyst would likely be necessary. The choice of catalyst and its concentration would be a crucial optimization point.
Solvent Effects: The polarity and boiling point of the solvent can significantly influence reaction rates and equilibria. A range of solvents would need to be screened to find the optimal medium for the desired transformation.
Temperature and Reaction Time: These two parameters are intrinsically linked and would need to be optimized to ensure the reaction proceeds to completion in a reasonable timeframe without leading to the decomposition of reactants or products.
Without specific experimental data from the scientific literature, any discussion of optimized conditions remains speculative. Researchers aiming to synthesize this compound would need to undertake a systematic study to determine the optimal conditions for its formation.
Advanced Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR spectroscopy would be expected to provide information on the number of different types of protons and their neighboring environments in 4-morpholin-2-ylbenzene-1,2-diol. This would include signals for the aromatic protons on the benzene-1,2-diol ring, the protons of the morpholine (B109124) ring, and the proton attached to the chiral center at the 2-position of the morpholine ring. However, no published ¹H NMR data for this specific compound could be located.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Similarly, ¹³C NMR spectroscopy would reveal the number of unique carbon environments in the molecule, providing key data for the carbon skeleton. This would help to confirm the presence of the benzene (B151609) ring carbons, the morpholine ring carbons, and the carbon at the junction between the two rings. Regrettably, specific ¹³C NMR spectral data for this compound is not available in the reviewed literature.
Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) Applications in Analogues
³¹P NMR is a specialized technique used for compounds containing phosphorus. While this technique is not directly applicable to this compound, it could be used to study phosphorus-containing analogues. Such studies can provide insights into the electronic environment of the molecule and its potential for interaction with other phosphorus-containing species. However, no studies utilizing ³¹P NMR on phosphorus analogues of this specific compound were found.
Infrared (IR) Spectroscopy for Functional Group Characterization
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, characteristic absorption bands would be expected for the hydroxyl (-OH) groups of the catechol moiety, the amine (N-H) and ether (C-O-C) groups of the morpholine ring, and the aromatic C-H bonds. The absence of published IR spectra for this compound prevents a detailed analysis of its functional groups.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, along with fragment ions resulting from the cleavage of the molecule. This vital analytical data remains unreported in the available scientific literature.
Elemental Analysis for Empirical Formula Determination
Elemental analysis is a fundamental technique used to determine the empirical formula of a compound by measuring the percentage composition of its constituent elements (carbon, hydrogen, nitrogen, and oxygen). This analysis is crucial for confirming the elemental composition of a newly synthesized compound. As with the other analytical techniques, no elemental analysis data for this compound has been reported.
X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions
As of the current date, a comprehensive search of publicly available scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), has revealed no published single-crystal X-ray diffraction data for the compound this compound. Consequently, a detailed analysis of its solid-state molecular conformation and intermolecular interactions based on experimental X-ray crystallography is not possible at this time.
The determination of a crystal structure through X-ray crystallography is the definitive method for establishing the precise three-dimensional arrangement of atoms in a solid-state material. This technique would provide invaluable information on several key structural features of this compound, including:
Molecular Conformation: The precise bond lengths, bond angles, and torsion angles of the molecule, which would define the spatial relationship between the morpholine ring and the benzene-1,2-diol (catechol) moiety.
Intermolecular Interactions: The specific hydrogen bonding patterns, π-π stacking, and other non-covalent interactions that govern how individual molecules pack together in the crystal lattice. This is particularly relevant for a molecule containing multiple hydrogen bond donors (the hydroxyl groups) and acceptors (the oxygen and nitrogen atoms of the morpholine ring).
While computational modeling could offer theoretical predictions of these parameters, experimental validation through X-ray crystallography remains the gold standard. The absence of such data in the public domain indicates that either the compound has not yet been synthesized and crystallized, or the results of such studies have not been publicly disclosed.
Future crystallographic studies on this compound would be essential for a complete understanding of its solid-state properties and for correlating its structure with its chemical and physical characteristics.
Computational Chemistry and Molecular Modeling Approaches
Molecular Docking Simulations for Ligand-Receptor Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. gyanvihar.org This method is instrumental in virtual screening and understanding the structural basis of a ligand's activity. The process involves sampling a vast number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on their predicted binding energy.
The primary output of a docking simulation is the binding affinity, often expressed as a docking score or estimated free energy of binding (in kcal/mol). A lower, more negative score typically indicates a stronger, more favorable interaction. For morpholine-containing compounds, docking studies have revealed a wide range of binding affinities depending on the specific protein target and the substitution pattern on the morpholine (B109124) scaffold. gyanvihar.orgnih.gov
For example, in a study of novel caffeamide derivatives bearing a morpholine ring, docking against the human topoisomerase I (Top1) receptor was performed to rationalize their anticancer activity. japsonline.com Similarly, docking studies on other morpholine derivatives against various targets like dihydrofolate reductase (DHFR) and mTOR have been used to correlate predicted binding scores with experimental IC50 values. sci-hub.seresearchgate.net While a specific docking study for 4-morpholin-2-ylbenzene-1,2-diol is not available, the data from analogues suggest that the morpholine and catechol groups would be key drivers of interaction. The catechol's hydroxyl groups can act as hydrogen bond donors and acceptors, while the morpholine's oxygen can accept hydrogen bonds and its nitrogen can also participate in interactions, depending on its protonation state. researchgate.net
Table 1: Representative Docking Scores for Morpholine-Containing Compounds Against Various Receptors Note: This table is illustrative and based on data for analogous compounds, not this compound itself.
| Compound Class | Protein Target | Reported Docking Score (kcal/mol) | Reference |
|---|---|---|---|
| Morpholine-Caffeamide Derivative | Topoisomerase I (Top1) | -7.6 | japsonline.com |
| Morpholine-Chalcone Derivative | Dihydrofolate Reductase (DHFR) | -8.5 | researchgate.net |
| Morpholine-Triazole Derivative | Estrogen Receptor Alpha (ERα) | -9.2 | researchgate.net |
Beyond predicting binding affinity, docking simulations provide a detailed 3D model of the ligand-receptor complex, highlighting the specific amino acid residues that form key interactions. These interactions typically include hydrogen bonds, hydrophobic contacts, and electrostatic interactions.
For morpholine-containing ligands, studies have consistently shown the importance of the morpholine ring in anchoring the molecule within the binding pocket. sci-hub.se
A study on a morpholine-caffeamide compound targeting Topoisomerase I revealed crucial hydrogen bond interactions with the amino acid residues Asn722 and Thr718 . japsonline.com
In another example, docking of a morpholine derivative into an enzyme active site showed favorable interactions with Ala 1079 and Phe 914 . sci-hub.se
The nitrogen atom of the morpholine ring in the drug Gefitinib is known to form an important ionic bond with Asp800 in the ATP binding site of the Epidermal Growth Factor Receptor (EGFR). sci-hub.se
For this compound, it is predicted that the catechol hydroxyls would form hydrogen bonds with polar residues like serine, threonine, or the peptide backbone, while the benzene (B151609) ring could engage in π-π stacking with aromatic residues such as phenylalanine, tyrosine, or tryptophan. The morpholine ring could fit into a pocket where its oxygen atom acts as a hydrogen bond acceptor.
Conformational Analysis and Molecular Dynamics Simulations
While docking provides a static snapshot of the binding pose, Conformational Analysis and Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. nih.gov MD simulations model the movement of every atom in the system by solving Newton's equations of motion, providing insight into the molecule's flexibility, stable conformations, and the stability of its interactions with a receptor. youtube.comyoutube.com
A conformational analysis of this compound would reveal the rotational freedom around the single bond connecting the morpholine and benzene rings. This would determine the range of spatial arrangements the two rings can adopt relative to each other. MD simulations would further show how these conformations fluctuate in an aqueous environment or when bound to a protein. rowan.edu Such simulations can confirm the stability of docking poses, reveal alternative binding modes, and highlight the role of water molecules in mediating ligand-receptor interactions. youtube.commdpi.com For instance, an MD simulation could show whether the initial hydrogen bonds predicted by docking are maintained over time or if the ligand shifts to a more stable position.
Density Functional Theory (DFT) Calculations for Electronic Structure and Energetic Properties
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and energetic properties of molecules with high accuracy. chem8.org DFT calculations can determine optimized molecular geometry, electron distribution, and frontier molecular orbital (FMO) energies—specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
For this compound, DFT calculations could provide:
Optimized Geometry: The precise bond lengths, bond angles, and dihedral angles for the molecule's lowest energy state.
Electrostatic Potential (ESP) Map: A map showing the distribution of charge across the molecule. This would likely reveal negative potential (red) around the oxygen atoms of the catechol and morpholine groups, indicating their role as hydrogen bond acceptors, and positive potential (blue) around the catechol hydrogens, highlighting their role as hydrogen bond donors.
HOMO-LUMO Energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is an important indicator of chemical reactivity and stability. academie-sciences.fr Studies on related phenolic compounds often show that the HOMO is localized on the electron-rich catechol ring.
Table 2: Representative DFT-Calculated Properties for a Phenolic Compound Note: This table is illustrative, showing the types of data obtained from DFT calculations.
| Property | Calculated Value | Significance |
|---|---|---|
| EHOMO | -5.8 eV | Relates to electron-donating ability |
| ELUMO | -1.2 eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 4.6 eV | Indicator of chemical stability and reactivity |
| Dipole Moment | 3.5 Debye | Measures overall molecular polarity |
In Silico Prediction of Bioactivity Scores and Pharmacokinetic Parameters
In the early stages of drug discovery, it is crucial to assess not only a compound's potential activity but also its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. nih.govljmu.ac.uk Poor pharmacokinetic profiles are a major cause of failure in drug development. Numerous in silico tools, such as SwissADME and QikProp, use quantitative structure-property relationship (QSPR) models to predict these parameters from a molecule's structure alone. researchgate.netsci-hub.se
For this compound, these tools can predict key drug-like properties. The morpholine ring is often added to molecules specifically to modulate these properties, typically to increase water solubility and improve metabolic stability. sci-hub.seresearchgate.net
Table 3: Predicted Pharmacokinetic and Physicochemical Properties for this compound Note: These values are predictions generated from computational models and serve as an estimation of the compound's likely properties.
| Parameter | Predicted Value | Interpretation |
|---|---|---|
| Molecular Weight | 209.22 g/mol | Complies with Lipinski's Rule (<500) |
| logP (Lipophilicity) | 0.85 | Indicates balanced solubility; complies with Lipinski's Rule (<5) |
| Hydrogen Bond Donors | 2 | Complies with Lipinski's Rule (≤5) |
| Hydrogen Bond Acceptors | 4 | Complies with Lipinski's Rule (≤10) |
| Topological Polar Surface Area (TPSA) | 73.0 Ų | Suggests good oral bioavailability (<140 Ų) |
| GI Absorption | High | Likely to be well-absorbed from the gastrointestinal tract |
| BBB Permeant | No | Unlikely to cross the blood-brain barrier |
Investigation of Biological Activities and Target Interactions of 4 Morpholin 2 Ylbenzene 1,2 Diol and Analogues
Receptor Binding Studies and Pharmacological Profiling
Currently, there are no published receptor binding studies or detailed pharmacological profiles for 4-morpholin-2-ylbenzene-1,2-diol. The following subsections discuss the potential for such interactions based on the activities of structurally related molecules.
Alpha-Adrenergic Receptor Interactions and Binding Affinities
Direct experimental data on the binding affinities of this compound for alpha-adrenergic receptors is not available in the current scientific literature. However, the catechol nucleus is a key feature of many endogenous and synthetic adrenergic agonists. For instance, norepinephrine (B1679862) and epinephrine, the natural ligands for adrenergic receptors, are catecholamines. It is plausible that the benzene-1,2-diol portion of the molecule could facilitate interaction with these receptors.
The morpholine (B109124) ring, on the other hand, is found in various compounds with diverse pharmacological activities, including some that interact with adrenergic receptors. Without experimental data, any prediction of the affinity or functional activity (agonist or antagonist) of this compound at alpha-adrenergic receptors remains speculative.
Exploration of Other G-Protein Coupled Receptor (GPCR) Modulations
The potential for this compound to modulate other G-protein coupled receptors (GPCRs) is an area that warrants investigation, though no specific studies have been reported. The morpholine scaffold is a common feature in ligands targeting a variety of GPCRs, including dopaminergic and serotoninergic receptors. Multi-target ligands of aminergic GPCRs often incorporate heterocyclic moieties like morpholine. nih.gov However, the specific substitution pattern and the presence of the catechol group would significantly influence the binding profile. Further research is required to determine if this compound exhibits any significant activity at other GPCRs.
Enzyme Inhibition and Activation Studies
No studies on the enzyme inhibition or activation properties of this compound have been published.
Assessment of Enzyme-Ligand Kinetics
Without any identified enzymatic targets, there is no available data on the enzyme-ligand kinetics for this compound.
Mechanistic Characterization of Enzyme Modulation
The mechanism of enzyme modulation by this compound remains uncharacterized due to the absence of studies identifying any enzymatic interactions.
Antimicrobial Activity Investigations
There is no direct evidence in the scientific literature regarding the antimicrobial properties of this compound. However, the structural components of the molecule suggest that it could be a candidate for such activity. The morpholine ring is a constituent of several compounds with known antimicrobial effects. Furthermore, various derivatives of benzene-1,2-diol have demonstrated antimicrobial and specifically antibacterial properties. For example, research on other benzene-1,2-diol derivatives has shown activity against various pathogens.
Given these precedents, it is conceivable that this compound may possess antimicrobial activity. However, empirical testing is necessary to confirm this hypothesis and to determine the spectrum of any such activity.
Evaluation of Antibacterial Efficacy
Research into the antibacterial properties of benzene-1,2-diol analogues has shown promising results against a variety of plant pathogens. One such analogue, 4-allylbenzene-1,2-diol, demonstrated potent antibacterial activity against several species of Xanthomonas, including X. oryzae pv. oryzae (Xoo), X. axonopodis pv. citri (Xac), X. oryzae pv. oryzicola (Xoc), and X. campestris pv. mangiferaeindicae (Xcm). nih.gov At a concentration of 1000 μmol/L, 4-allylbenzene-1,2-diol achieved inhibition rates of over 97% for these pathogens, comparable to the positive control, kasugamycin. nih.gov Further testing revealed a broad spectrum of activity, with minimum inhibitory concentration (MIC) values ranging from 333.75 to 1335 μmol/L against eight different plant pathogenic bacteria. nih.gov In vivo experiments showed that 4-allylbenzene-1,2-diol provided a 72.73% protective effect against Xoo in rice at a concentration of 4 MIC, surpassing the efficacy of kasugamycin. nih.gov The mechanism of action appears to involve damage to the bacterial cell membrane, leading to increased permeability and inhibition of biofilm formation. nih.gov
Similarly, a study on 2-substituted-1,4-benzenediol derivatives identified several compounds with broad-spectrum antimicrobial actions against clinically relevant pathogens, including the ESKAPE panel of bacteria. nih.gov Compounds such as furan-1,4-benzenediol (compound 5) and others (compounds 2, 6, 8, 11, and 12) were effective against both fungi and bacteria, with MICs for bacterial strains ranging from 8–128 µg/ml. nih.gov The in vivo efficacy of compound 5 against S. aureus was confirmed using an embryonated chicken egg model. nih.gov
| Compound | Target Pathogen | Activity/Efficacy | Reference |
|---|---|---|---|
| 4-Allylbenzene-1,2-diol | Xanthomonas oryzae pv. oryzae (Xoo) | 72.73% protective effect in vivo | nih.gov |
| 4-Allylbenzene-1,2-diol | Xanthomonas spp. | >97% inhibition at 1000 μmol/L | nih.gov |
| Furan-1,4-benzenediol (Compound 5) | S. aureus | Effective in vivo (embryonated chicken egg model) | nih.gov |
| 2-Substituted-1,4-benzenediol derivatives | ESKAPE pathogens | MIC range: 8–128 µg/ml | nih.gov |
Assessment of Antifungal Potency
The antifungal potential of morpholine and piperidine-based surfactants has been investigated against pathogenic fungi like Candida albicans and Cryptococcus neoformans. researchgate.net These studies determined the minimum inhibitory and fungicidal concentrations, identifying several active agents within the homologous series of compounds. researchgate.net
Derivatives of 1,4-benzenediol have also been screened for their antifungal properties. nih.gov In a study of 42 such compounds, 23 demonstrated activity against various fungi. nih.gov Notably, compounds 2, 5, 6, 8, 11, and 12 exhibited broad-spectrum action against resistant and multidrug-resistant species of dermatophytes (Trichophyton mentagrophytes) and Candida spp. nih.gov The minimum inhibitory concentrations for these fungal strains were found to be between 25 and 50 µg/ml. nih.gov The mechanism of antifungal action for compound 8 was linked to the disruption of the fungal cell wall and membrane. nih.gov
Furthermore, research on oligostyrylbenzenes (OSBs) has revealed their antifungal activity against Candida tropicalis. nih.gov Both cationic and anionic OSBs were tested, with the cationic compounds proving more effective. nih.gov These compounds were shown to significantly reduce biofilm formation and alter the surface topography and three-dimensional architecture of the biofilms. nih.gov
| Compound/Class | Target Pathogen | Key Finding | Reference |
|---|---|---|---|
| Morpholine and Piperidine based surfactants | Candida albicans, Cryptococcus neoformans | Demonstrated antifungal properties | researchgate.net |
| 2-Substituted-1,4-benzenediol derivatives | Trichophyton mentagrophytes, Candida spp. | MIC range: 25-50 µg/ml | nih.gov |
| Oligostyrylbenzenes (OSBs) | Candida tropicalis | Significant reduction of biofilms | nih.gov |
Anticancer Research in Related Scaffolds and Potential Relevance
While direct anticancer research on this compound is not extensively documented in the provided results, studies on related scaffolds provide valuable insights into its potential relevance in oncology.
Natural compounds and their synthetic analogues have been widely investigated for their ability to modulate signaling pathways involved in cancer. nih.govnih.gov These compounds can induce cell cycle arrest, activate apoptosis, generate reactive oxygen species (ROS), and down-regulate signaling pathways, thereby inhibiting cancer cell proliferation, progression, and metastasis. nih.gov
For instance, vanillin (B372448) analogues such as o-vanillin and 2,4,6-trihydroxybenzaldehyde (B105460) have been shown to inhibit the activation of nuclear factor kappa-B (NF-κB), a key transcription factor often constitutively active in cancers like melanoma. nih.gov This inhibition of NF-κB activation was observed both alone and in combination with chemotherapy agents, suggesting a potential to overcome drug resistance. nih.gov
The induction of apoptosis is a crucial mechanism for many anticancer agents. Natural compounds can trigger both intrinsic and extrinsic apoptotic pathways. nih.gov An analogue of 4,4'-dihydroxybenzophenone-2,4-dinitrophenylhydrazone, known as A-007, has undergone a phase I clinical trial for advanced cancer, demonstrating minimal toxicity and objective responses. nih.gov The anticancer activity of A-007 and its thirty-five synthesized analogues is attributed to their ability to induce cell death, with some analogues showing cytotoxic activities several orders of magnitude higher than the parent compound. nih.gov
Antioxidant Potential and Reactive Oxygen Species Scavenging Mechanisms
The antioxidant properties of phenolic compounds, including those with a benzene-1,2-diol (catechol) moiety, are well-established. These compounds can act as potent scavengers of reactive oxygen species (ROS). researchgate.netnih.gov
One study investigated the ROS scavenging activity of a benzimidazothiazolone derivative (compound 2) and found it to have a significant inhibitory effect on ROS production. researchgate.net In cell-free in vitro assays, this compound demonstrated scavenging activity against oxidative stress induced by SIN-1. researchgate.net Furthermore, in B16F10 cells, pretreatment with compound 2 led to a significant reduction in SIN-1-induced ROS levels. researchgate.net
Similarly, other studies have highlighted the ability of various compounds to scavenge different types of ROS. For example, the flavonoid silibinin (B1684548) was found to be a strong scavenger of hypochlorous acid (HOCl) but less effective against superoxide (B77818) anions (O2-). nih.gov The antioxidant behavior of indoline-2-one and indoline-2-thione (B1305242) derivatives has also been confirmed, indicating their potential to combat oxidative damage. nih.gov
| Compound/Class | ROS Scavenging Activity | Key Finding | Reference |
|---|---|---|---|
| Benzimidazothiazolone derivative (Compound 2) | Inhibited SIN-1 induced ROS production | Significant reduction in ROS levels in cell-free and cell-based assays | researchgate.net |
| Silibinin | Strong scavenger of HOCl | IC50 of 7 µM for HOCl scavenging | nih.gov |
| Indoline-2-one and indoline-2-thione derivatives | Effective radical scavengers | Considered a potential source for combating oxidative damage | nih.gov |
Structure Activity Relationship Sar Elucidation for 4 Morpholin 2 Ylbenzene 1,2 Diol Derivatives
Impact of Substitutions on the Morpholine (B109124) Ring on Biological Activity
The morpholine ring is a common feature in many approved drugs, valued for its ability to improve physicochemical properties such as aqueous solubility and metabolic stability. Substitutions on the morpholine ring can significantly influence the biological activity of the parent molecule.
While no specific data exists for 4-morpholin-2-ylbenzene-1,2-diol, studies on other morpholine-containing compounds have shown that such substitutions can dramatically alter potency and selectivity. nih.gov
Influence of Modifications to the Benzene-1,2-diol Moiety on Potency and Selectivity
The benzene-1,2-diol, or catechol, group is a key structural element in many endogenous and synthetic compounds, including catecholamine neurotransmitters. The hydroxyl groups of the catechol moiety are often critical for receptor recognition and binding, frequently acting as hydrogen bond donors.
Modifications to this part of the this compound molecule could involve:
Substitution on the aromatic ring: Introducing electron-withdrawing or electron-donating groups could alter the electronic properties of the catechol ring and the acidity of the hydroxyl groups, thereby influencing binding affinity.
Modification of the hydroxyl groups: Masking one or both hydroxyl groups, for example, through methylation or conversion to esters, would be expected to have a profound impact on activity, as this would disrupt key hydrogen bonding interactions.
Quantitative structure-activity relationship (QSAR) studies on other catechol derivatives have demonstrated that both the electronic environment of the ring and the lipophilicity of substituents are important determinants of biological activity. nih.gov
Stereochemical Effects on Ligand-Target Recognition and Biological Outcome
The this compound molecule possesses a chiral center at the C2 position of the morpholine ring. Consequently, it can exist as two enantiomers, (R)- and (S)-4-morpholin-2-ylbenzene-1,2-diol. It is well-established in pharmacology that stereochemistry can have a dramatic effect on biological activity. mdpi.comnih.gov The two enantiomers of a chiral drug can exhibit different potencies, efficacies, and even different pharmacological actions.
This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with the two enantiomers. One enantiomer may fit into a binding site perfectly, leading to a strong biological response, while the other may bind weakly or not at all. In some cases, one enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or even contribute to undesirable side effects.
Without specific studies on the enantiomers of this compound, one can only hypothesize that they would likely display different biological profiles. The precise spatial arrangement of the catechol and morpholine moieties would be critical for optimal interaction with a specific biological target.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. pensoft.net By developing mathematical models, QSAR can be used to predict the activity of new, unsynthesized compounds, thereby guiding drug design and optimization.
A QSAR study on this compound derivatives would involve synthesizing a library of analogs with diverse substituents on both the morpholine and catechol rings, and then measuring their biological activity in a relevant assay. The resulting data would be used to build a QSAR model using various molecular descriptors, such as:
Electronic descriptors: (e.g., Hammett constants, atomic charges) to quantify the electronic effects of substituents.
Steric descriptors: (e.g., Taft steric parameters, molecular volume) to describe the size and shape of the molecules.
Hydrophobic descriptors: (e.g., logP) to account for the lipophilicity of the compounds.
While no specific QSAR models for this compound have been reported, studies on other morpholine-containing compounds have successfully used QSAR to identify key structural features for activity. pensoft.net For example, a QSAR analysis of a series of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives as potential antioxidants found that antioxidant activity increased with decreasing molecular volume, lipophilicity, and polarization, and with an increasing dipole moment. pensoft.net Such findings highlight the types of physicochemical properties that could also be important for the biological activity of this compound derivatives.
Emerging Research Perspectives and Future Directions
Development of Advanced Synthetic Methodologies for Diversification
The generation of a diverse library of 4-morpholin-2-ylbenzene-1,2-diol derivatives is crucial for comprehensive structure-activity relationship (SAR) studies. While specific synthetic routes for this exact molecule are not extensively documented, established methods for the synthesis of morpholinyl and catechol-containing compounds can be adapted and optimized.
Future synthetic strategies will likely focus on improving efficiency, yield, and the introduction of a wide range of substituents on both the morpholine (B109124) and benzene (B151609) rings. Techniques such as multicomponent reactions, which allow for the assembly of complex molecules in a single step, could be employed to rapidly generate a library of analogs. nih.gov For instance, a Petasis-type reaction could potentially be adapted to couple a boronic acid, an amine (morpholine), and a hydroxy-aldehyde to construct the core structure. nih.gov Furthermore, late-stage functionalization techniques, which introduce chemical modifications at the final steps of a synthetic sequence, will be invaluable for creating diverse derivatives from a common intermediate.
Here is a prospective overview of advanced synthetic methodologies that could be applied to this compound and its derivatives:
| Synthetic Strategy | Description | Potential Advantages |
| Multicomponent Reactions | Combining three or more reactants in a single pot to form a complex product. | High atom economy, reduced synthesis time, and rapid library generation. |
| Late-Stage Functionalization | Introducing functional groups into a complex molecule at a late stage of the synthesis. | Access to a wide range of derivatives from a common precursor, enabling detailed SAR studies. |
| Catalytic C-H Activation | Direct functionalization of carbon-hydrogen bonds on the aromatic ring or morpholine scaffold. | Increased synthetic efficiency and access to novel substitution patterns. |
| Flow Chemistry | Performing reactions in a continuous flowing stream rather than in a batch-wise fashion. | Improved reaction control, safety, and scalability. |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid design and activity prediction of novel compounds. nih.govresearchgate.net For this compound, these computational tools can be leveraged to accelerate the identification of potent and selective drug candidates.
A key application of AI/ML is the development of quantitative structure-activity relationship (QSAR) models. By training algorithms on a dataset of structurally related compounds with known biological activities, it is possible to build predictive models that can estimate the activity of newly designed analogs of this compound. researchgate.net Generative models, a subset of AI, can even design entirely new molecules with desired properties from scratch.
A hypothetical workflow for the integration of AI and ML in the development of this compound derivatives is outlined below:
| Step | AI/ML Tool | Objective |
| 1. Data Collection & Curation | Database Mining | Compile a dataset of known catechol and morpholine-containing compounds with their biological activities. |
| 2. Feature Engineering | Molecular Descriptors | Convert chemical structures into numerical representations that can be used by ML models. |
| 3. Model Training | Machine Learning Algorithms (e.g., Random Forest, Support Vector Machines) | Develop predictive models for bioactivity, toxicity, and pharmacokinetic properties. |
| 4. Virtual Screening | Predictive Models | Screen large virtual libraries of this compound analogs to identify promising candidates. |
| 5. De Novo Design | Generative Models (e.g., VAEs, GANs) | Generate novel molecular structures with optimized properties. |
| 6. Synthesis & Experimental Validation | Laboratory Synthesis & Assays | Synthesize and test the most promising computer-generated candidates to validate the models. |
Exploration of Novel Biological Targets and Therapeutic Areas
The unique combination of the catechol and morpholine moieties in this compound suggests a broad range of potential biological targets and therapeutic applications. The catechol group is a well-known pharmacophore present in many endogenous neurotransmitters and drugs, often associated with antioxidant and metal-chelating properties. researchgate.net The morpholine ring is a common heterocyclic scaffold in medicinal chemistry, known to improve the physicochemical properties of drug candidates. nih.gov
Given these features, derivatives of this compound could be explored for their activity against a variety of targets. For instance, the catechol moiety is a known inhibitor of enzymes like catechol-O-methyltransferase (COMT), which is a target in the treatment of Parkinson's disease. nih.gov Furthermore, catechol-containing compounds have shown potential as inhibitors of protein aggregation, a pathological hallmark of several neurodegenerative diseases. nih.gov The morpholine group is present in several approved drugs with diverse activities, including antifungals and anti-inflammatory agents. nih.govmdpi.com
Potential, yet underexplored, biological targets for this compound are listed in the table below:
| Target Class | Specific Examples | Potential Therapeutic Area | Rationale |
| Enzymes | Catechol-O-Methyltransferase (COMT), Tyrosinase, Lipoxygenases | Neurodegenerative Diseases, Skin Disorders, Inflammation | The catechol moiety can interact with the active sites of these enzymes. |
| Protein Aggregates | Amyloid-beta, Tau protein | Alzheimer's Disease, Tauopathies | Catechol compounds have been shown to inhibit the aggregation of amyloidogenic proteins. nih.gov |
| Receptors | Adrenergic Receptors, Dopamine Receptors | Cardiovascular Diseases, Neurological Disorders | The catechol structure is similar to endogenous catecholamines that bind to these receptors. |
| Ion Channels | Calcium Channels, Potassium Channels | Neurological Disorders, Cardiovascular Diseases | Morpholine-containing compounds have been shown to modulate ion channel activity. |
Design and Synthesis of Molecular Probes for Mechanistic Elucidation in Biological Systems
Molecular probes are molecules designed to interact with a specific biological target and produce a detectable signal, such as fluorescence or radioactivity. By tagging this compound with a suitable reporter group, researchers can visualize its distribution within cells, identify its binding partners, and study the downstream effects of its interaction with its target.
For example, a fluorescently labeled version of this compound could be synthesized to track its uptake and subcellular localization using fluorescence microscopy. Alternatively, an affinity-based probe could be designed to pull down its protein targets from cell lysates, allowing for their identification by mass spectrometry. nih.gov
Here are some potential designs for molecular probes based on the this compound scaffold:
| Probe Type | Design Strategy | Application |
| Fluorescent Probe | Covalent attachment of a fluorophore (e.g., fluorescein, rhodamine) to the morpholine or benzene ring. | Visualization of cellular uptake, distribution, and target engagement via fluorescence microscopy. |
| Affinity-Based Probe | Incorporation of a reactive group (e.g., photo-crosslinker) and an enrichment handle (e.g., biotin) into the molecule. | Identification of protein binding partners through pull-down experiments followed by mass spectrometry. |
| Radiolabeled Probe | Introduction of a radioactive isotope (e.g., ¹¹C, ¹⁸F) into the structure. | In vivo imaging of target distribution and occupancy using Positron Emission Tomography (PET). |
Q & A
Basic Research Questions
Q. What analytical methods are recommended for distinguishing 4-morpholin-2-ylbenzene-1,2-diol from its constitutional isomers?
- Methodological Answer : Terahertz (THz) spectroscopy is highly effective for distinguishing constitutional isomers like benzene-1,2-diol derivatives. For example, THz absorption spectra of benzene-1,2-diol, benzene-1,3-diol, and benzene-1,4-diol show distinct intermolecular vibrational modes due to hydroxyl group positioning. Computational modeling (e.g., solid-phase density functional theory) can further validate spectral assignments .
Q. How can researchers assess the genotoxic potential of this compound in vitro?
- Methodological Answer : Follow standardized protocols from regulatory bodies like ECHA and EFSA. In vitro assays such as the Ames test (bacterial reverse mutation assay) and mammalian cell micronucleus tests are critical. For benzene-1,2-diol derivatives, classification as 'Muta 2' (substances with mutagenic concern) requires dose-response analysis and comparison to thresholds like the TTC (Threshold of Toxicological Concern) for DNA-reactive mutagens .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Methodological Answer : Prioritize containment measures (e.g., fume hoods, PPE) due to potential genotoxicity. Refer to Safety Data Sheets (SDS) for related compounds (e.g., 4-propan-2-ylbenzene-1,2-diol) to identify hazards like skin/eye irritation. Implement waste disposal protocols compliant with MARPOL Annex II and IBC Code guidelines for diol derivatives .
Advanced Research Questions
Q. What enzymatic pathways degrade benzene-1,2-diol derivatives, and how can these inform metabolic studies?
- Methodological Answer : Study microbial degradation models, such as Rhodococcus erythropolis DCL14, which metabolizes limonene-1,2-diol via epoxidation and dehydrogenation. Key enzymatic assays include:
- Flavin-dependent monooxygenase activity for epoxide formation.
- Limonene-1,2-diol dehydrogenase activity (measured via dichlorophenolindophenol reduction).
These pathways highlight β-oxidation and CoA-dependent steps for downstream processing .
Q. How do reaction conditions influence the oxidative pathways of benzene-1,2-diol derivatives?
- Methodological Answer : Chromic acid oxidation under micellar catalysis (e.g., 1,10-phenanthroline) provides a model. Key parameters:
- pH-dependent speciation of Cr(VI) (e.g., HCrO₄⁻ dominance at pH < 2).
- Stoichiometric ratios (e.g., [diol] : [Cr(VI)] = 15:1) to favor hydroxylation over polymerization.
Reaction progress is monitored via UV-Vis spectrometry and product validation (e.g., hydrazone derivatization) .
Q. What intermolecular interactions drive the solid-state stability of this compound?
- Methodological Answer : Investigate crystallographic packing using X-ray diffraction and Hirshfeld surface analysis. For catechol derivatives, hydrogen-bonding networks between hydroxyl groups and morpholine nitrogen atoms dominate. Compare with structural analogs (e.g., dopamine, 4-(2-aminoethyl)benzene-1,2-diol) to identify stabilizing π-π or van der Waals interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
